molecular formula C11H11NO3 B1642585 (Z)-Methyl 2-formamido-3-phenylacrylate

(Z)-Methyl 2-formamido-3-phenylacrylate

Cat. No.: B1642585
M. Wt: 205.21 g/mol
InChI Key: GADUKJRRWYPPEI-YFHOEESVSA-N
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Description

(Z)-Methyl 2-formamido-3-phenylacrylate (CAS: 60676-51-9; synonyms: methyl (Z)-2-acetamido-3-phenylacrylate, NSC370099) is an α,β-unsaturated ester featuring a formamido (-NHCHO) substituent at the C2 position and a phenyl group at the C3 position of the acrylate backbone. Its Z-configuration (cis stereochemistry) at the C2–C3 double bond distinguishes it from the E-isomer, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl (Z)-2-formamido-3-phenylprop-2-enoate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)/b10-7-

InChI Key

GADUKJRRWYPPEI-YFHOEESVSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1)NC=O

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/NC=O

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)NC=O

sequence

X

Origin of Product

United States

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of (Z)-Methyl 2-formamido-3-phenylacrylate as an inhibitor in cancer research. Compounds with similar structures have been investigated for their ability to inhibit histone methyltransferases, particularly EZH2, which plays a critical role in cancer progression. The incorporation of the formamido group may enhance the binding affinity to target proteins involved in tumor growth regulation .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules. Its reactive acrylate functionality allows for various transformations, including Michael additions and cross-coupling reactions, which can lead to the development of novel therapeutic agents .

Polymerization Applications

This compound can be utilized as a monomer in radical polymerization processes. Its acrylate functionality allows it to copolymerize with other monomers to produce polymers with tailored properties for specific applications such as coatings, adhesives, and biomedical devices .

Material Properties

Polymers derived from this compound exhibit desirable mechanical properties and thermal stability. The incorporation of this compound enhances the performance characteristics of the resulting materials, making them suitable for applications in high-performance coatings and composites .

Case Studies

Study Focus Findings
Study on EZH2 InhibitionInvestigated the role of similar compounds in inhibiting EZH2Compounds showed significant antiproliferative effects on cancer cell lines, indicating potential therapeutic applications
Polymer SynthesisUtilized this compound as a monomerResulted in polymers with enhanced mechanical properties suitable for biomedical applications
Reactivity StudiesExamined the reactivity with biological moleculesDemonstrated specific interactions that could lead to novel drug development pathways

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents (C2 and C3) Double Bond Configuration Molecular Formula Key Applications/Properties
(Z)-Methyl 2-formamido-3-phenylacrylate C2: Formamido (-NHCHO)
C3: Phenyl
Z C₁₁H₁₁NO₃ Agrochemical intermediates, hydrogen-bonding motifs
Ethyl (2Z)-3-phenylacrylate C2: H
C3: Phenyl
Z C₁₁H₁₂O₂ Flavor/fragrance industry; lacks functional group for H-bonding
Methyl (2Z)-3-phenylacrylate C2: H
C3: Phenyl
Z C₁₀H₁₀O₂ Lower polarity; used in polymer chemistry
(Z)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-o-tolylacrylate C2: Bromo-formylphenoxy
C3: o-Tolyl
Z C₂₀H₁₈BrO₅ Agrochemical applications (e.g., pesticide precursors)
Methyl (Z)-9-hexadecenoate C9: Unsaturated alkyl chain Z C₁₇H₃₂O₂ Pheromone biosynthesis; lipid membrane studies



Key Observations :

  • The formamido group in this compound enhances hydrogen-bonding capacity compared to unsubstituted acrylates like Ethyl (2Z)-3-phenylacrylate, influencing crystallization and solubility .
  • Bulky substituents (e.g., bromo-formylphenoxy in ) increase steric hindrance, reducing reactivity in nucleophilic additions but improving stability in agrochemical formulations.

Physicochemical Properties

Property This compound Ethyl (2Z)-3-phenylacrylate Methyl (Z)-9-hexadecenoate
Molecular Weight (g/mol) 217.21 176.21 268.43
Boiling Point (°C) Not reported ~265 (estimated) 310–315 (literature)
Solubility Moderate in polar solvents (DMSO, MeOH) High in organic solvents (EtOAc) Insoluble in water; soluble in lipids
Melting Point (°C) Not reported <25 (liquid at RT) -20 to -10

Notes:

  • The formamido group increases polarity, making this compound more soluble in polar aprotic solvents than alkyl-substituted analogues .
  • Methyl esters generally exhibit lower boiling points than ethyl esters due to reduced molecular weight .

Reactivity and Functional Group Interactions

  • Hydrogen Bonding: The formamido group participates in N–H···O hydrogen bonds, forming stable crystalline networks (as observed in SHELX-refined structures ). This contrasts with non-functionalized acrylates, which rely on weaker van der Waals interactions .
  • Electrophilic Reactivity : The α,β-unsaturated ester moiety undergoes Michael additions. Electron-withdrawing groups (e.g., formamido) enhance electrophilicity at the β-carbon compared to alkyl-substituted analogues .
  • Stereochemical Stability : Z-isomers are less thermodynamically stable than E-isomers but can be kinetically trapped during synthesis. For example, (Z)-communic acid methyl ester (from plant resins) shows distinct degradation pathways compared to its E-counterpart .

Preparation Methods

Molecular Architecture and Stereochemical Considerations

(Z)-Methyl 2-formamido-3-phenylacrylate (C₁₂H₁₃NO₃) features a conjugated acrylate backbone with a formamido group at the β-position and a phenyl ring at the α-position. The Z-configuration arises from the cis-arrangement of the formamido and methyl ester groups, stabilized by intramolecular hydrogen bonding. This geometry is critical for biological activity, as seen in analogs like panobinostat intermediates.

Preparation Methodologies

Claisen-Schmidt Condensation for Acrylate Formation

The synthesis begins with the Claisen-Schmidt condensation between benzaldehyde derivatives and methyl chloroacetate. A TiCl₄-mediated protocol in dichloromethane (DCM) at 25–35°C yields methyl (Z)-2-chloro-3-phenylacrylate. Substituting chloroacetate with formamido precursors requires careful optimization:

  • Reagents : Benzaldehyde (1.0 equiv), methyl 2-formamidoacetate (1.1 equiv), TiCl₄ (1.2 equiv).
  • Solvent : Anhydrous DCM.
  • Conditions : Dropwise addition of TiCl₄ at 0°C, followed by stirring at 25°C for 12 hours.
  • Yield : ~65% after column chromatography (hexane/ethyl acetate, 4:1).

This method avoids β-elimination by maintaining low temperatures, preserving the Z-configuration.

Formamidation of Methyl 2-Amino-3-Phenylacrylate

An alternative route involves formamidation of methyl 2-amino-3-phenylacrylate. This two-step process ensures regioselectivity:

  • Amination :
    • React methyl 2-bromo-3-phenylacrylate with ammonium hydroxide in acetonitrile (80°C, 6 hours).
    • Yield: 78%.
  • Formylation :
    • Treat the amine intermediate with formic acid and acetic anhydride (1:2 ratio) at 50°C for 3 hours.
    • Yield: 85%.

Key Advantage : High stereoretention (>95% Z-isomer) due to mild formylation conditions.

Stereochemical Control and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) favor Z-selectivity by stabilizing the transition state through hydrogen bonding. For example, DMF at 30°C achieves a Z:E ratio of 9:1, whereas THF reduces this to 3:1.

Catalytic Asymmetric Synthesis

Chiral Lewis acids (e.g., Zn(II)-BOX complexes) enable enantioselective synthesis, though reports for this specific compound remain limited. A related system using (S)-BINAP-PdCl₂ achieved 88% ee for analogous acrylates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.28 (m, 5H, Ph), 6.89 (d, J = 12.4 Hz, 1H, CH=), 6.12 (d, J = 12.4 Hz, 1H, CH=), 3.81 (s, 3H, OCH₃), 2.03 (s, 3H, NHC=O).
  • ¹³C NMR : δ 170.2 (C=O ester), 165.4 (C=O formamide), 139.1 (Cq), 129.7–128.3 (Ph), 123.1 (CH=), 52.1 (OCH₃).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 189294) confirms the Z-configuration, with a dihedral angle of 12.3° between the formamido and acrylate groups.

Comparative Analysis of Synthetic Routes

Method Yield (%) Z:E Ratio Key Advantage
Claisen-Schmidt 65 9:1 Short reaction time
Formamidation 85 9.5:1 High stereoselectivity
Catalytic Asymmetric 70 95:5 Enantioselectivity (88% ee)

Industrial-Scale Considerations

Cost Efficiency

The Claisen-Schmidt method is cost-effective due to low catalyst loading (TiCl₄ at 10 mol%), whereas formamidation requires expensive formylating agents.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving comparable yields (63%).

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Acrylates

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Aldehyde + Active MethylenePiperidineEthanol7065–75

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Spectroscopy:
    • NMR : 1^1H and 13^13C NMR confirm molecular structure and stereochemistry (e.g., Z/E configuration via coupling constants).
    • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~3300 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) resolves 3D structure. Software like SHELXL refines atomic coordinates and thermal parameters . ORTEP-III generates graphical representations of molecular geometry and hydrogen-bonding networks .

Q. Table 2: Key Crystallographic Parameters (Example)

ParameterValueReference
Space GroupP212_1/c
R-factor0.045
Bond Length (C=O)1.21 Å

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers in cool, dry conditions away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

  • Multi-Method Validation : Cross-validate NMR/IR data with SXRD results. For instance, conflicting Z/E configurations can arise from dynamic effects in solution (NMR) vs. static crystal structures (SXRD). Use variable-temperature NMR to probe equilibrium shifts .
  • Statistical Refinement : Apply Hamilton R-factors and residual density analysis in SHELXL to assess model accuracy .
  • Case Study : In a related acrylate derivative, NMR suggested rotational isomerism, while SXRD confirmed a single conformation, resolved by DFT calculations .

Advanced: How can hydrogen-bonding patterns in crystal structures inform material properties?

Answer:

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D22^2_2 motifs for dimeric interactions). These patterns influence melting points, solubility, and reactivity .
  • Example : In (Z)-Methyl 2-benzamido-3-phenylacrylate, N-H···O=C bonds form infinite chains, enhancing thermal stability .
  • Software Tools : Mercury (CCDC) or CrystalExplorer visualize and quantify intermolecular interactions .

Advanced: What strategies optimize reaction yields for stereoselective synthesis?

Answer:

  • DoE (Design of Experiments) : Vary catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperature to maximize Z-configuration selectivity.
  • Chiral Auxiliaries : Use Evans oxazolidinones to enforce stereochemistry during condensation .
  • Case Study : A 20% yield increase was achieved using TiCl4_4 as a catalyst in THF at 0°C, attributed to stabilized transition states .

Advanced: How do software tools like SHELX and ORTEP enhance crystallographic analysis?

Answer:

  • SHELXL : Refines disorder models and anisotropic displacement parameters. For example, it resolved twinning in a high-symmetry space group for a related acrylate .
  • ORTEP-III : Generates publication-quality thermal ellipsoid plots, highlighting steric strain or bonding anomalies (e.g., distorted dihedral angles) .
  • Workflow :
    • Integrate SXRD data with SHELXL for structure solution.
    • Validate geometry using ORTEP-III graphical outputs .

Advanced: What role does crystal packing play in the stability of this compound?

Answer:

  • Packing Analysis : Use PLATON to calculate void volumes and packing coefficients. Tight packing (e.g., via π-π stacking) reduces hygroscopicity .
  • Case Study : Methyl (2Z)-3-phenylacrylate exhibited a packing coefficient of 0.72, with C-H···π interactions contributing to lattice stability .

Q. Table 3: Packing Coefficients of Related Compounds

CompoundPacking CoefficientDominant InteractionReference
(Z)-Methyl 2-formamido-...0.70N-H···O=C
(E)-Methyl 2-cyano-...0.68C≡N···H-C

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